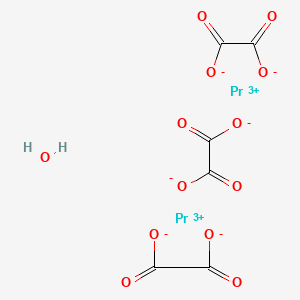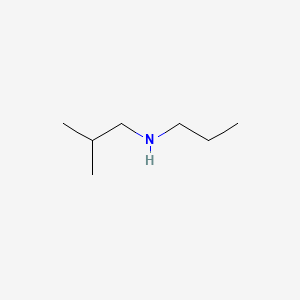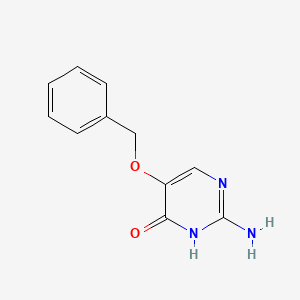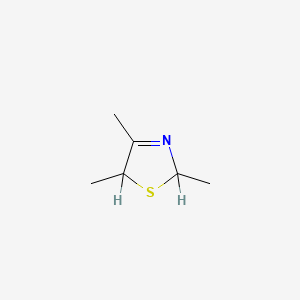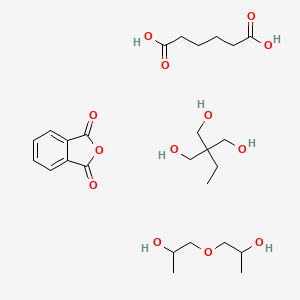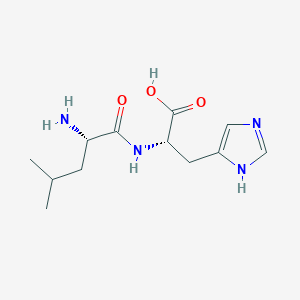
Leu-His
Overview
Description
Leu-His, also known as leucine-histidine dipeptide, is a naturally occurring dipeptide found in various foods such as milk, cheese, and meat. It has been found to have several beneficial effects on human health, including its potential as a therapeutic agent for various diseases.
Scientific Research Applications
1. Nuclear Reactor Technology and Materials
- MARIA Reactor's Advanced Nuclear Studies: The MARIA research reactor, after conversion to low enriched uranium (LEU), serves advanced nuclear power studies, emphasizing both fission and fusion research. This showcases the versatility of LEU in nuclear research applications (Migdal et al., 2021).
- Development of Innovative LEU Fuels: An innovative LEU fuel made from a U-Mo alloy foil encapsulated in Al-6061 cladding is being developed to replace highly enriched uranium (HEU) in high-power research reactors. This highlights the ongoing efforts in creating safer, proliferation-resistant nuclear fuels (Smith et al., 2016).
2. Medical and Biological Research
- Activation of Human T Lymphocyte Subsets: A study on human T lymphocyte subsets identified the distinct histocompatibility antigens recognized by helper (Leu-3) and suppressor-cytotoxic (Leu-2) T cells. This research contributes to our understanding of immune response and potential medical applications (Engleman et al., 1981).
- Mutation Impact in Cytochrome P450c17: Research on the mutation of histidine to leucine in cytochrome P450c17, which causes 17 alpha-hydroxylase deficiency, provides insights into the molecular mechanisms of certain endocrine disorders (Monno et al., 1993).
3. Environmental and Ecological Studies
- Resilience in the Luquillo Experimental Forest (LEF): Research in the LEF has contributed significantly to our understanding of tropical ecosystems, particularly in terms of their resilience to various disturbances. This has implications for conservation and climate change research (Zimmerman et al., 2021).
Mechanism of Action
Target of Action
Leucine-Histidine (Leu-His) primarily targets the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. Leucine, one of the components of this compound, activates the mTOR signaling pathway . This activation promotes protein synthesis and energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . These processes provide energy for protein synthesis while inhibiting protein degradation .
Biochemical Pathways
This compound affects several biochemical pathways. The most significant is the mTOR signaling pathway, which regulates cell growth and metabolism . This compound also influences energy metabolism pathways, promoting glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . These processes provide the energy needed for protein synthesis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is delivered to the brain and suppresses the production of pro-inflammatory cytokines . The exact ADME properties of this compound and their impact on its bioavailability are still under investigation.
Result of Action
The action of this compound results in several molecular and cellular effects. It suppresses the production of pro-inflammatory cytokines in the brain . This suppression can ameliorate depression-associated emotional disturbances . Additionally, this compound promotes protein synthesis and inhibits protein degradation, which can enhance the growth and health of cells .
properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOBNBRUDDUEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902291 | |
| Record name | NoName_1529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucyl-Histidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028931 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
38062-72-5 | |
| Record name | NSC374664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests that Leu-His exhibits a notable ability to interact with hexanal, a common lipid oxidation product. [] This interaction is influenced by pH, with increased quenching observed at higher pH levels. [] Additionally, the size of the aliphatic side group adjacent to histidine in dipeptides impacts hexanal quenching, with this compound demonstrating significant activity. []
A: While not directly interacting with enzymes, this compound, when part of larger peptide sequences, can play a role in enzymatic processes. For instance, the presence of this compound within a specific sequence of the ornithine transcarbamylase (OTC) enzyme is believed to contribute to the formation of the ornithine binding site. [] Mutations affecting this this compound region could potentially disrupt enzyme function. []
A: The interaction between this compound and hexanal effectively reduces the concentration of hexanal in a given environment. [] This is particularly relevant in food science, where hexanal, a product of lipid oxidation, contributes to undesirable flavors and aromas. [] The ability of this compound to quench hexanal suggests its potential as a natural food preservative to mitigate lipid oxidation and improve flavor profiles. []
ANone: The molecular formula of this compound is C11H21N5O3. Its molecular weight is approximately 271.32 g/mol.
A: While specific spectroscopic data for the isolated dipeptide this compound might be limited in the provided research, spectroscopic techniques have been employed to study peptides containing this sequence. For instance, nuclear magnetic resonance (NMR) spectroscopy was used to investigate the copper(II) binding features of amyloid precursor protein fragments containing the this compound sequence. []
A: The inclusion of this compound within peptide sequences can influence their behavior in various environments. One example is its use in dry powder compositions. [] The incorporation of this compound contributes to improved dispersibility of these powders, a property valuable in pharmaceutical formulations for pulmonary drug delivery. []
ANone: As a dipeptide, this compound itself is not known to exhibit independent catalytic activity. Its significance lies in its contribution to the structure and potential function of larger peptides and proteins.
A: While the provided research doesn't delve into computational studies specifically on this compound, it highlights the use of computational tools in understanding peptide-protein interactions. Notably, researchers have employed computational methods to study the dimerization domain of hepatocyte growth factor (HGF), a protein potentially targeted by peptides mimicking its hinge region, which includes a this compound sequence. []
A: Research indicates that replacing histidine with other amino acids in the dipeptide sequence significantly reduces or eliminates hexanal quenching activity. [] This highlights the importance of the imidazole ring of histidine in this interaction. Additionally, modifying the leucine residue with amino acids possessing larger aliphatic side chains enhances hexanal quenching. []
A: The provided research on dry powder compositions demonstrates the importance of specific formulations to optimize the properties of peptides containing this compound. [] By incorporating this compound into these formulations, researchers achieved improved dispersibility, highlighting the potential for targeted drug delivery applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)
